1,3-Cyclohexanedione-1,2,3-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

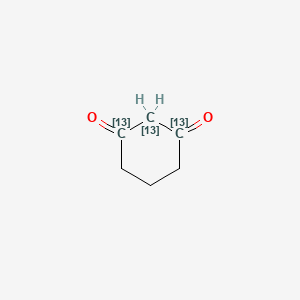

1,3-Cyclohexanedione-1,2,3-13C3: is a labeled isotopologue of 1,3-Cyclohexanedione, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy .

Applications De Recherche Scientifique

1,3-Cyclohexanedione-1,2,3-13C3 is widely used in scientific research due to its unique properties:

Mécanisme D'action

Target of Action

The primary target of 1,3-Cyclohexanedione-1,2,3-13C3 is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme in the development of herbicides and plays a crucial role in the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisic acid (HGA) in plants .

Mode of Action

1,3-Cyclohexanedione-1,2,3-13C3 acts as an inhibitor of HPPD . The inhibition of HPPD leads to the failure of the normal synthesis of HGA, which results in the obstruction of the synthesis of plastoquinone . This affects the photosynthesis of plants and causes the death of plants with bleaching symptoms .

Biochemical Pathways

The biochemical pathway affected by 1,3-Cyclohexanedione-1,2,3-13C3 is the conversion of HPPA into HGA . HGA is a precursor to the synthetic plastoquininone and tocopherol, which play an important role in photosynthesis . The inhibition of HPPD by 1,3-Cyclohexanedione-1,2,3-13C3 obstructs the synthesis of plastoquinone, thereby affecting the photosynthesis of plants .

Result of Action

The result of the action of 1,3-Cyclohexanedione-1,2,3-13C3 is the death of plants with bleaching symptoms . This is due to the inhibition of HPPD, which leads to the failure of the normal synthesis of HGA and subsequently obstructs the synthesis of plastoquinone . This obstruction affects the photosynthesis of plants, leading to their death .

Action Environment

The action, efficacy, and stability of 1,3-Cyclohexanedione-1,2,3-13C3 can be influenced by various environmental factors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedione-1,2,3-13C3 can be synthesized through the semi-hydrogenation of resorcinol, where resorcinol is treated with hydrogen in the presence of a palladium catalyst. The reaction conditions typically involve a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods: In an industrial setting, 1,3-Cyclohexanedione-1,2,3-13C3 can be produced by taking acetoacetate and acrylate as raw materials. The process involves a Michael addition reaction followed by Claisen cyclization and subsequent acidification and decarboxylation to yield the desired product. This method is advantageous due to its high conversion rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Cyclohexanedione-1,2,3-13C3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,2,3-cyclohexanetrione.

Reduction: Reduction reactions can yield cyclohexane derivatives.

Substitution: It can undergo substitution reactions to form derivatives like 2-methyl-1,3-cyclohexanedione.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Methyl iodide is often used for alkylation reactions.

Major Products:

Oxidation: 1,2,3-Cyclohexanetrione.

Reduction: Cyclohexane derivatives.

Substitution: 2-Methyl-1,3-cyclohexanedione.

Comparaison Avec Des Composés Similaires

1,2-Cyclohexanedione: Similar in structure but differs in the position of the carbonyl groups.

1,4-Cyclohexanedione: Another isomer with carbonyl groups at positions 1 and 4.

Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): A derivative used as a reagent in organic synthesis.

Uniqueness: 1,3-Cyclohexanedione-1,2,3-13C3 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and metabolic pathways. This isotopic labeling provides detailed insights into the behavior of the compound in various chemical and biological systems .

Propriétés

IUPAC Name |

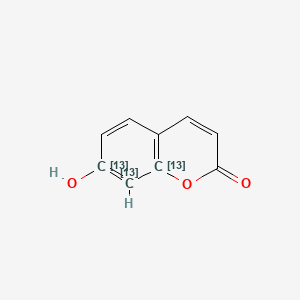

(1,2,3-13C3)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-VMGGCIAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C](=O)[13CH2][13C](=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)